N'-[(E)-(4-ethoxyphenyl)methylidene]-3-methylbenzohydrazide
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Overview
Description
N’-(4-Ethoxybenzylidene)-3-methylbenzohydrazide is an organic compound that belongs to the class of hydrazones It is characterized by the presence of an ethoxybenzylidene group attached to a methylbenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-ethoxybenzylidene)-3-methylbenzohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and 3-methylbenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general reaction scheme is as follows:
4-Ethoxybenzaldehyde+3-Methylbenzohydrazide→N’-(4-Ethoxybenzylidene)-3-methylbenzohydrazide
Industrial Production Methods
While specific industrial production methods for N’-(4-ethoxybenzylidene)-3-methylbenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-(4-Ethoxybenzylidene)-3-methylbenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
N’-(4-Ethoxybenzylidene)-3-methylbenzohydrazide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Medicine: It may be explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound can be used in the production of materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of N’-(4-ethoxybenzylidene)-3-methylbenzohydrazide involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-Ethoxybenzylidene)-4-butylaniline
- N-(4-Methoxybenzylidene)-4-butylaniline
- 4-Butyl-N-(4-ethoxybenzylidene)aniline
Uniqueness
N’-(4-Ethoxybenzylidene)-3-methylbenzohydrazide is unique due to its specific structural features, such as the presence of both ethoxy and methyl groups
Properties
Molecular Formula |
C17H18N2O2 |
---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-3-methylbenzamide |
InChI |
InChI=1S/C17H18N2O2/c1-3-21-16-9-7-14(8-10-16)12-18-19-17(20)15-6-4-5-13(2)11-15/h4-12H,3H2,1-2H3,(H,19,20)/b18-12+ |
InChI Key |
SJYACIJHBYMNQM-LDADJPATSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC(=C2)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC(=C2)C |
Origin of Product |
United States |
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